molecular formula C13H14F3NO2 B11813167 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid

2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B11813167
M. Wt: 273.25 g/mol
InChI Key: UULBEMKKYUAIHR-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid is a fluorinated organic compound featuring a pyrrolidine ring linked to a 3-(trifluoromethyl)phenyl group via an acetic acid backbone.

The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic targets, while the pyrrolidine ring introduces conformational rigidity. The acetic acid group allows for salt formation or further functionalization (e.g., esterification, amidation) .

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

2-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-5-3-4-9(8-10)11(12(18)19)17-6-1-2-7-17/h3-5,8,11H,1-2,6-7H2,(H,18,19)

InChI Key

UULBEMKKYUAIHR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

    Coupling of the Pyrrolidine and Phenyl Groups: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.

    Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

Major Products

    Oxidation Products: Depending on the conditions, oxidation can yield carboxylic acids or ketones.

    Reduction Products: Reduction can lead to the formation of alcohols or amines.

    Substitution Products: Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways, such as the inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight CAS RN Key Differences References
2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid Pyrrolidine, 3-(trifluoromethyl)phenyl, acetic acid C₁₃H₁₄F₃NO₂ 285.25 Not specified Reference compound
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid Pyrazole ring (4-methyl, 3-CF₃), acetic acid C₈H₇F₃N₂O₂ 220.15 Pyrazole replaces pyrrolidine; lacks phenyl group
6-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)-4-pyrimidineacetohydroxamic acid Pyrimidine core, hydroxamic acid C₁₇H₁₆F₃N₅O₂ 391.33 42055-70-9 Pyrimidine backbone; hydroxamic acid replaces carboxylic acid
2-(3,3-Difluoropyrrolidin-1-yl)acetic acid Difluorinated pyrrolidine, acetic acid C₆H₉F₂NO₂ 165.14 1627953-21-2 Fluorinated pyrrolidine; lacks aromatic substituents
2-(3-Ethylazetidin-1-yl)acetic acid trifluoroacetic acid Azetidine ring (3-ethyl), trifluoroacetate salt C₉H₁₄F₃NO₄ 257.21 2031260-96-3 Azetidine replaces pyrrolidine; trifluoroacetate counterion
2-[3-Cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid Pyrazolo-pyridine core, cyclopropyl, methoxyphenyl C₁₉H₁₆F₃N₃O₃ 391.34 937606-16-1 Complex heterocyclic system; methoxyphenyl substituent

Structural Modifications and Implications

Heterocycle Variations: Pyrazole vs. Azetidine vs. Pyrrolidine: Azetidine (4-membered ring) introduces greater ring strain, which may affect binding kinetics and metabolic stability .

Functional Group Replacements :

  • Hydroxamic Acid vs. Carboxylic Acid : The hydroxamic acid group (Entry 3) improves metal chelation capacity, relevant for enzyme inhibition (e.g., histone deacetylases) .
  • Trifluoroacetate Salt : Enhances solubility in polar solvents compared to the free acid form .

Substituent Effects :

  • Trifluoromethyl Position : The 3-CF₃ group on the phenyl ring (reference compound) offers steric and electronic effects distinct from analogs with CF₃ on pyridines or pyrazoles .
  • Fluorination : Difluorinated pyrrolidine (Entry 4) increases electronegativity and may alter pharmacokinetic properties like half-life .

Biological Activity

2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Chemical Formula : C13H14F3N
  • Molecular Weight : 251.25 g/mol
  • IUPAC Name : 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid

Research indicates that this compound may interact with various biological targets, influencing several pathways:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly those involving GABA and glutamate, which are crucial for neuronal excitability and synaptic transmission.
  • Ion Channel Interaction : Studies suggest that it may affect voltage-gated sodium and calcium channels, which play a vital role in action potential generation and neurotransmitter release .
  • Antioxidant Activity : The compound may exhibit antioxidant properties by upregulating the Nrf2 pathway, contributing to cellular defense against oxidative stress .

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant properties of related compounds, indicating that modifications in the pyrrolidine structure can enhance efficacy against seizures. For instance, certain derivatives demonstrated significant protection in seizure models, with some compounds achieving over 75% efficacy in preventing seizures in tested animals .

Analgesic Properties

Preliminary findings suggest that the compound may possess analgesic effects. In vitro assays indicated moderate inhibition of pain pathways, potentially through modulation of TRPV1 receptors, which are involved in pain perception .

Study 1: Anticonvulsant Efficacy

In a controlled study assessing various derivatives of pyrrolidine compounds, 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid was evaluated alongside established anticonvulsants. Results showed that specific modifications led to improved efficacy compared to traditional drugs like ethosuximide .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could significantly reduce neuronal cell death induced by oxidative agents, suggesting a protective role against neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticonvulsantSignificant seizure protection
AnalgesicModerate pain relief
NeuroprotectiveReduced oxidative stress effects

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